
O-(2-(Vinyloxy)ethyl)hydroxylamine
Overview
Description
O-(2-(Vinyloxy)ethyl)hydroxylamine (CAS: 391212-29-6) is a hydroxylamine derivative with the molecular formula C₄H₉NO₂. The compound is typically available as a liquid or powder with a purity range of 97–99%, depending on the supplier .
Preparation Methods
General Synthesis Overview
The synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine typically involves the reaction of a precursor compound, such as 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione, with methylhydrazine under specific conditions. The process yields the target compound as a yellow oil with a reported yield of approximately 76%.
Detailed Preparation Steps
Step-by-Step Procedure
-
- 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol).
-
- Solvent: Dichloromethane (DCM), 96 mL.
- Reagent: Methylhydrazine (15.8 mL, 137 mmol).
- Temperature: Room temperature (20°C).
- Reaction Time: 1 hour.
-
- A solution of the starting material in DCM is prepared.
- An aqueous solution of methylhydrazine is added dropwise to the DCM solution at room temperature.
- The mixture is stirred for one hour to ensure complete reaction.
Workup :
- The resultant suspension is diluted with diethyl ether.
- The mixture is filtered to remove insoluble by-products.
- The filtrate is concentrated under reduced pressure (in vacuo).
-
- The crude product is purified using column chromatography on silica gel.
- Elution solvents: Hexane and ethyl acetate in ratios ranging from 3:2 to 1:1.
Yield :
Reaction Monitoring and Analysis
NMR Spectroscopy
The structure and purity of this compound are confirmed using $$^1H$$-NMR spectroscopy:
- Chemical shifts ($$\delta$$, ppm in CDCl$$_3$$):
- $$3.85-3.93$$: Multiplet for methylene protons.
- $$4.03$$: Doublet of doublets ($$J = 6.8, 2.0 \, \text{Hz}$$) for vinylic protons.
- $$4.22$$: Doublet of doublets ($$J = 14.2, 2.0 \, \text{Hz}$$).
- $$5.51$$: Broad singlet for hydroxyl protons.
- $$6.50$$: Doublet of doublets ($$J = 14.2, 6.8 \, \text{Hz}$$).
Key Considerations in Synthesis
Reaction Conditions
- The reaction proceeds efficiently at room temperature without the need for heating or cooling.
- Dichloromethane serves as an effective solvent due to its ability to dissolve both the starting material and the product.
Purification
- Column chromatography is critical for isolating the pure product from side products and unreacted starting materials.
- The choice of elution solvents (hexane and ethyl acetate) ensures optimal separation.
Yield Optimization
- Careful control of stoichiometry (molar ratio of reactants) and reaction time is essential for maximizing yield.
- Avoiding prolonged reaction times minimizes degradation or side reactions.
Data Summary Table
Parameter | Value/Details |
---|---|
Starting Material | 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione |
Reagent | Methylhydrazine |
Solvent | Dichloromethane |
Temperature | Room temperature (20°C) |
Reaction Time | 1 hour |
Workup | Dilution with diethyl ether; filtration |
Purification | Column chromatography (SiO$$_2$$) |
Yield | 76% |
Final Product State | Yellow oil |
Chemical Reactions Analysis
Types of Reactions: O-(2-(Vinyloxy)ethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The vinyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed:
- Various substituted products from nucleophilic substitution .
Oximes: from oxidation.
Amines: from reduction.
Scientific Research Applications
Organic Synthesis
O-(2-(Vinyloxy)ethyl)hydroxylamine serves as a building block in organic synthesis. Its ability to act as a nucleophile allows for the formation of nitrogen-enriched compounds through various reactions:
- Oxidation : Converts to oximes.
- Reduction : Forms amines.
- Substitution : The vinyl ether group can undergo nucleophilic substitution reactions .
Medicinal Chemistry
This compound has garnered attention for its potential use in pharmaceutical development:
- Antitumor Activity : Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer progression, such as MAPK/ERK kinases. These enzymes are critical in cell signaling pathways related to proliferation and survival .
- Synthesis of Antitumor Agents : It has been explored as an intermediate for synthesizing compounds targeting cancer cells, showing effectiveness against certain human breast cancer cell lines .
Biochemical Probes
In biochemical research, this compound is used to study enzyme mechanisms. Its nucleophilic properties enable it to interact with various biological targets, potentially modulating enzyme activities and serving as a probe in biochemical studies .
Case Study 1: Antitumor Activity
In a study assessing the efficacy of this compound derivatives against breast cancer cell lines, it was found that approximately 40% of tested lines showed sensitivity to the compound. Further investigation into its mechanism revealed significant suppression of key protein kinases associated with cancer proliferation .
Case Study 2: Enzyme Mechanism Investigation
Research utilizing this compound has provided insights into enzyme function by demonstrating how this compound can act as a nucleophile in enzymatic reactions, thereby elucidating the roles of specific enzymes in metabolic pathways .
Mechanism of Action
The mechanism of action of O-(2-(Vinyloxy)ethyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group . This allows it to participate in various chemical reactions, forming stable intermediates and products. The vinyl ether group also contributes to its reactivity, enabling it to undergo polymerization and other addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the uniqueness of O-(2-(Vinyloxy)ethyl)hydroxylamine, the following compounds are analyzed based on structural features, physicochemical properties, and applications:
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride (CAS: 153502-27-3)
Molecular Formula: C₅H₁₆ClNOSi. Structural Differences:
- Replaces the vinyloxyethyl group with a trimethylsilylethyl group.
- Exists as a hydrochloride salt , enhancing solubility in polar solvents compared to the free-base form of the target compound .
Key Properties :
- Reactivity : The trimethylsilyl (TMS) group increases steric hindrance, reducing nucleophilicity compared to the vinyloxy analog.
- Applications : Primarily used in organic synthesis as a protective group for hydroxylamine intermediates .
Orphenadrine Hydrochloride (CAS: 341-69-5)
Molecular Formula: C₁₈H₂₃NO·HCl. Structural Differences:
- A benzhydryl ether derivative with a dimethylaminoethyl chain, lacking the hydroxylamine moiety .
Key Properties :
- Applications : A muscle relaxant and antihistamine, contrasting with the target compound’s role in API synthesis .
- Reactivity : The tertiary amine group enables different metabolic pathways compared to hydroxylamine derivatives.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Reactivity : The vinyloxy group in this compound enhances its versatility in polymerization reactions compared to the TMS-protected analog, which is more suited for temporary protection in multistep syntheses .
- Solubility : The hydrochloride form of the TMS derivative offers improved aqueous solubility, whereas the target compound’s free-base form is more compatible with organic solvents .
- Stability : The vinyloxyethyl group imparts moderate stability under acidic conditions, whereas the TMS analog is prone to hydrolysis in the presence of moisture .
Biological Activity
O-(2-(Vinyloxy)ethyl)hydroxylamine, with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol, is an organic compound classified as a hydroxylamine derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it a valuable intermediate in the development of biologically active compounds.
This compound is synthesized through several methods, including the reaction of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione with 2-(vinyloxy)ethanol, using triphenylphosphine and N-hydroxyphthalimide as reagents in tetrahydrofuran (THF). Industrially, it can be produced by reacting ethylene oxide with diethanolamine.
Key Reactions
- Oxidation : Converts to oximes.
- Reduction : Forms amines.
- Substitution : The vinyl ether group can undergo nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its nucleophilic properties due to the hydroxylamine group. This allows it to interact with various biological targets, potentially modulating enzyme activities or serving as a probe in biochemical studies.
Enzyme Mechanisms
This compound has been employed in studies investigating enzyme mechanisms. Its ability to act as a nucleophile enables it to participate in reactions that elucidate enzyme functions and interactions within biological systems.
Pharmaceutical Development
The compound has shown promise in the synthesis of pharmaceutical agents, particularly those targeting cancer. Its structural characteristics facilitate the creation of nitrogen-enriched compounds that are crucial in drug design.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an intermediate in developing antitumor agents. For instance, its derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, such as MAPK/ERK kinases. These enzymes play significant roles in cell signaling pathways related to proliferation and survival .
Comparative Studies
Comparative analyses with other hydroxylamine derivatives indicate that this compound exhibits unique reactivity patterns that enhance its biological efficacy. For example, its regio-, chemo-, and stereoselectivity in reactions make it a superior candidate for synthesizing complex molecules compared to structurally similar compounds .
Data Table: Biological Activities and Applications
Q & A
Basic Research Questions
Q. What are the common synthetic routes for O-(2-(vinyloxy)ethyl)hydroxylamine, and how do reaction conditions influence yield and purity?
The compound can be synthesized via O-alkylation of hydroxylamine derivatives using vinyl ether precursors. For example, mercury(II) acetate (Hg(OAc)₂) catalyzes vinyl ether formation between ethyl vinyl ether and alcohols, as seen in analogous vinyloxy compounds like benzyl(2-(vinyloxy)ethyl)sulfane . Reaction optimization (e.g., temperature, catalyst loading, and solvent choice) is critical for minimizing side reactions such as hydrolysis of the vinyl ether group. Purification via flash chromatography is typically required to isolate the product .
Q. How is this compound characterized structurally, and what analytical techniques are essential for verification?
Key characterization methods include:
- NMR spectroscopy : To confirm the vinyloxy group (δ ~4.5–6.5 ppm for vinyl protons) and hydroxylamine moiety (δ ~5–6 ppm for NH).
- Mass spectrometry : To validate the molecular formula (e.g., C₄H₉NO₂ for the base compound).
- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=C vinyl group) . Comparative analysis with structurally similar compounds like O-(2-methoxyethyl)hydroxylamine (CAS 54149-39-2) can aid in spectral interpretation .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is sensitive to moisture and acidic/basic conditions , which may hydrolyze the vinyl ether or hydroxylamine group. Recommended storage:
- Short-term : -20°C in anhydrous solvents (e.g., dry DMF or THF).
- Long-term : -80°C under inert gas (argon/nitrogen) . Degradation products (e.g., ethylene glycol derivatives) should be monitored via TLC or HPLC .
Advanced Research Questions
Q. How does the vinyloxy group influence regioselectivity in this compound’s reactivity with carbonyl compounds?
The vinyloxy group acts as an electron-donating substituent , directing nucleophilic attacks (e.g., oxime formation) to specific sites. For example, in reactions with ketones, the hydroxylamine group selectively forms oximes at sterically accessible carbonyl positions, while the vinyl ether remains inert under mild conditions . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What methodological challenges arise when using this compound in peptide bioconjugation, and how are they addressed?
Challenges include:
- Competitive side reactions : The hydroxylamine may react with cysteine residues or other nucleophilic amino acids.
- pH sensitivity : Optimal conjugation occurs at pH 4–6 to protonate the hydroxylamine while avoiding vinyl ether hydrolysis . Solutions involve orthogonal protection strategies , such as introducing the hydroxylamine post-solid-phase peptide synthesis (SPPS) via coupling with bromoacetic acid derivatives .
Q. How does this compound compare to other hydroxylamine derivatives (e.g., O-alkyl or O-aryl variants) in radical scavenging or redox applications?
Comparative studies show:
- Vinyloxy derivatives exhibit lower redox potentials than O-aryl analogs (e.g., O-(2,4-dinitrophenyl)hydroxylamine), making them less effective radical scavengers but more reactive in nucleophilic additions .
- Stability under oxidative conditions is superior to O-methylhydroxylamine due to the electron-withdrawing vinyloxy group .
Q. What contradictions exist in reported reaction yields for this compound-mediated oxime ligation, and how can they be resolved?
Discrepancies arise from:
- Substrate steric hindrance : Bulky ketones/aldehydes reduce yields (e.g., 40–60% for aromatic vs. >80% for aliphatic carbonyls) .
- Catalyst interference : Residual Hg²⁺ from synthesis can inhibit ligation; chelating agents (e.g., EDTA) improve reproducibility . Systematic screening of reaction parameters (e.g., temperature, catalyst purity) is recommended .
Properties
IUPAC Name |
O-(2-ethenoxyethyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTSFVPMMQNIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619094 | |
Record name | O-[2-(Ethenyloxy)ethyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391212-29-6 | |
Record name | O-[2-(Ethenyloxy)ethyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2-(Vinyloxy)ethyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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